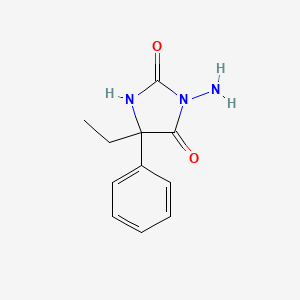
RIBONUCLEIC ACID, TRANSFER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ribonucleic Acid, Transfer: is a type of ribonucleic acid that plays a crucial role in the process of translating genetic information from messenger ribonucleic acid into proteins. It is found in the cytoplasm of cells and is responsible for carrying amino acids to the ribosome, where proteins are synthesized. Each molecule of transfer ribonucleic acid is specific to one of the twenty amino acids used in protein synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Transfer ribonucleic acid can be synthesized chemically using solid-phase synthesis techniques. This involves the stepwise addition of ribonucleotides to a growing chain, which is anchored to a solid support.
In Vitro Transcription: This method involves using a DNA template to transcribe ribonucleic acid in vitro.
Industrial Production Methods
化学反应分析
Types of Reactions
Hydrolysis: Transfer ribonucleic acid can undergo hydrolysis, where the phosphodiester bonds between nucleotides are cleaved by water molecules.
Transesterification: This reaction involves the transfer of an ester group from one molecule to another.
Common Reagents and Conditions
Ribonucleases: Enzymes that catalyze the hydrolysis of ribonucleic acid molecules.
RNA Polymerase: An enzyme used in the in vitro transcription of ribonucleic acid from a DNA template.
Major Products
科学研究应用
Chemistry
Structural Studies: Transfer ribonucleic acid is used in crystallography and nuclear magnetic resonance studies to understand its three-dimensional structure and interactions with other molecules.
Biology
Protein Synthesis: Transfer ribonucleic acid is essential for translating genetic information into proteins, making it a fundamental component of cellular machinery.
Medicine
Gene Therapy: Transfer ribonucleic acid is explored as a potential tool for delivering therapeutic genes to target cells.
Disease Research: Mis-charged transfer ribonucleic acids are studied to understand their role in diseases and cellular dysfunctions.
Industry
作用机制
Transfer ribonucleic acid functions as an adaptor molecule in protein synthesis. It accurately recognizes and binds to specific amino acids and transfers them to the ribosome, where they are incorporated into a growing polypeptide chain. This process is facilitated by aminoacyl-tRNA synthetases, which ensure the correct pairing of amino acids with their corresponding transfer ribonucleic acids . The anticodon region of transfer ribonucleic acid pairs with the codon on messenger ribonucleic acid, ensuring the correct sequence of amino acids in the protein .
相似化合物的比较
Similar Compounds
Messenger Ribonucleic Acid (mRNA): Unlike transfer ribonucleic acid, messenger ribonucleic acid carries genetic information from DNA to the ribosome for protein synthesis.
Ribosomal Ribonucleic Acid (rRNA): This type of ribonucleic acid forms the core of ribosomes and catalyzes protein synthesis.
Uniqueness
属性
CAS 编号 |
120991-81-3 |
|---|---|
分子式 |
C17H25Cl2N5O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



